C.I. Acid Blue 40

Description

Significance of C.I. Acid Blue 40 in Contemporary Chemical Research

The relevance of this compound in modern chemical research is multifaceted, with its applications spanning environmental science, materials science, and analytical chemistry. Its anthraquinone (B42736) structure is central to its utility, providing a platform for a variety of chemical interactions and transformations.

In the realm of environmental chemistry, this compound is a focal point in the development of advanced oxidation processes (AOPs) for wastewater treatment. nih.govijcce.ac.ir Due to its persistence in textile effluents, researchers are keenly investigating methods for its degradation. nih.gov Studies have demonstrated the efficacy of electrochemical and photo-assisted electrochemical processes in breaking down this dye, with significant removal of color, total organic carbon (TOC), and chemical oxygen demand (COD). researchgate.netresearchgate.net Furthermore, its adsorption characteristics onto various materials, such as polyaniline and its composites, are being studied to develop effective remediation strategies. alfa-chemistry.com The interaction of this compound with these materials is often quantified using UV-Vis spectroscopy, with adsorption isotherm models like the Langmuir and Freundlich models being used to analyze the data.

The compound's potential in photodynamic therapy is another area of active research. In this context, it can act as a photosensitizer, generating reactive oxygen species upon light exposure, which can lead to the destruction of targeted cells. This opens up possibilities for its application in biomedical fields, moving beyond its traditional use as a biological stain for visualizing cellular structures in microscopy.

Moreover, this compound has garnered attention in the field of nonlinear optics. alfa-chemistry.comresearchgate.net Research has shown that it exhibits nonlinear absorption and refraction properties, which are concentration-dependent. alfa-chemistry.com At lower concentrations, it displays both saturable absorption and reverse saturable absorption, with the latter becoming dominant at higher concentrations. alfa-chemistry.comresearchgate.net This behavior, along with its strong optical power limiting capabilities, suggests its potential for use in photonic devices. alfa-chemistry.comresearchgate.net

Historical Trajectories of this compound Investigations

The story of this compound is intrinsically linked to the broader history of synthetic dyes, particularly the development of anthraquinone dyes. The elucidation of the structure of alizarin, a natural anthraquinone dye, in 1868, and its subsequent synthesis in 1869, paved the way for the creation of a vast array of synthetic dyes based on the anthraquinone framework. britannica.comwikipedia.org These dyes became the second largest group of commercial colorants due to their brightness and fastness properties. britannica.com

The synthesis of this compound itself is a testament to the advancements in industrial organic chemistry. The primary route for its production involves the condensation reaction of 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid) with an aromatic amine, specifically 4-acetamidoaniline. worlddyevariety.comchemicalbook.com This reaction is typically catalyzed by a copper salt, such as copper(I) chloride, in an acidic medium. chemicalbook.com The development of this synthesis method was a significant milestone, enabling the large-scale production of this important dye for the textile industry.

Historically, the investigation of this compound was predominantly focused on its application in dyeing protein fibers like wool and silk, as well as polyamides such as nylon. tiankunchemical.com Its solubility in water and its ability to form strong bonds with these fibers under acidic conditions made it a valuable commodity. tiankunchemical.com Over time, as analytical techniques became more sophisticated, the focus of investigation expanded to include its physicochemical properties, spectroscopic characterization, and its interactions with various substrates.

Emerging Research Paradigms and Future Outlook for this compound

The future of this compound research is poised to move beyond its conventional applications, driven by a deeper understanding of its chemical and physical properties. The emerging research paradigms are centered on harnessing its unique characteristics for novel and advanced applications.

One of the most promising future directions lies in the field of environmental catalysis. Research into its degradation is not only aimed at wastewater treatment but also provides insights into the catalytic activity of various materials. For instance, studies on its removal using magnetite nanoparticles supported on reduced graphene oxide and mesoporous silica (B1680970) as Fenton catalysts are at the forefront of this research. nih.gov These investigations are crucial for designing efficient and sustainable environmental remediation technologies. The use of electrochemical advanced oxidation processes (EAOPs) with dimensionally stable anodes also represents a significant area of future research for the complete removal of this dye from industrial effluents. researchgate.net

The exploration of its nonlinear optical properties is another exciting frontier. alfa-chemistry.comresearchgate.net As researchers continue to investigate its behavior under different conditions and in various solvents, new applications in photonics and optical limiting devices are likely to emerge. The ability to tune its nonlinear absorption characteristics by altering its concentration opens up possibilities for creating advanced optical materials. alfa-chemistry.comresearchgate.net

Furthermore, the potential of this compound and its derivatives in biomedical applications, particularly as photosensitizers in photodynamic therapy, warrants further investigation. Future research may focus on modifying its structure to enhance its photosensitizing efficiency and target-specificity for therapeutic purposes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 62125 |

| CAS Number | 6424-85-7 |

| Molecular Formula | C₂₂H₁₆N₃NaO₆S |

| Molecular Weight | 473.43 g/mol |

| Appearance | Blue to blue-black powder |

| Solubility | Soluble in water, acetone, and ethanol |

Data sourced from multiple references. worlddyevariety.comchemicalbook.comtiankunchemical.comnih.govglentham.comcncolorchem.com

Table 2: Spectroscopic and Analytical Data for this compound

| Parameter | Value |

| λmax (in water) | ~620 nm |

| Molar Absorptivity (ε) | 92,960 L·mol⁻¹·cm⁻¹ |

| FTIR Characteristic Peaks | 1680 cm⁻¹ (C=O), 1280 cm⁻¹ (C-N), 1050 cm⁻¹ (-SO₃H) |

| HPLC Retention Time | 6.7 min (C18 column, acetonitrile (B52724)/water) |

Data sourced from reference .

Table 3: Key Reagents in the Synthesis of this compound

| Reagent | Chemical Name | Role |

| Bromamine (B89241) Acid | 1-Amino-4-bromoanthraquinone-2-sulfonic acid | Starting material |

| Aromatic Amine | 4-Acetamidoaniline | Reactant |

| Catalyst | Copper(I) chloride (CuCl) | Catalyst for condensation |

| Acid Scavenger | Sodium bicarbonate | To adjust pH |

Data sourced from reference .

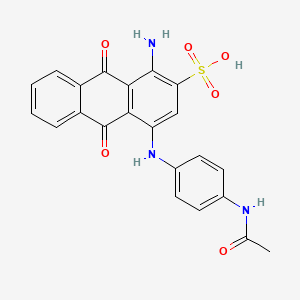

Structure

2D Structure

3D Structure

Properties

CAS No. |

6247-34-3 |

|---|---|

Molecular Formula |

C22H17N3O6S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C22H17N3O6S/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31) |

InChI Key |

CKDSSRXGNPFPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthesis and Functionalization Methodologies for C.i. Acid Blue 40

Chemo-Synthetic Pathways for C.I. Acid Blue 40 Derivatives

The synthesis of this compound and its derivatives primarily revolves around the modification of the anthraquinone (B42736) core. worlddyevariety.comvulcanchem.com Key chemical reactions include diazotization, coupling, and condensation.

Diazotization and Coupling Reactions in Anthraquinone Dye Synthesis

Diazotization is a critical process in the synthesis of many azo-anthraquinone dyes. scispace.com It involves treating a primary aromatic amine, such as 1-aminoanthraquinone (B167232), with a source of nitrous acid to form a diazonium salt. scispace.comcore.ac.uk For instance, 1-aminoanthraquinone can be diazotized using sodium nitrite (B80452) in concentrated sulfuric acid at low temperatures (around 5°C). scispace.com The resulting diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or a pyrazolone (B3327878) derivative, to form the final azo dye. scispace.comasianpubs.org The choice of coupling component is crucial as it significantly influences the color and properties of the resulting dye. scispace.com This method is widely used for producing a variety of colored dyes. scispace.com

| Reactant | Reagent | Conditions | Product | Reference |

| 1-aminoanthraquinone | Sodium nitrite, Sulfuric Acid | 5°C | Anthraquinone diazonium salt | scispace.com |

| Anthraquinone diazonium salt | Phenyl-pyrazolones | Low temperature | Azo-anthraquinone dyes | scispace.com |

| 2,6-diaminoanthraquinone | Sodium nitrite, Sulfuric Acid | 0-5°C | Diazotized 2,6-diaminoanthraquinone | asianpubs.org |

| Diazotized 2,6-diaminoanthraquinone | Phenol | 0-5°C | Azo dye derivative | asianpubs.org |

Condensation Reactions for this compound Formation

The principal manufacturing method for this compound involves a condensation reaction. worlddyevariety.comvulcanchem.com This reaction brings together 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) and N-(4-aminophenyl)acetamide. worlddyevariety.comvulcanchem.com The process is typically conducted in an aqueous medium. The key steps in the synthesis are the dissolution of the reactants, preparation of the catalyst, the condensation reaction itself, and subsequent purification of the product.

Catalytic Approaches in this compound Production (e.g., Copper Salt and Acid Agent Catalysis)

Catalysis is central to the efficient synthesis of this compound. The condensation reaction between bromamine (B89241) acid and N-(4-aminophenyl)acetamide is catalyzed by a copper salt, typically copper(I) chloride (CuCl), in the presence of an acid agent. worlddyevariety.comvulcanchem.com The catalyst is prepared by mixing CuCl with hydrochloric acid. The use of a monovalent copper complex as a catalyst system can lead to nearly 100% conversion of bromamine acid, significantly reducing byproducts and improving the yield of the condensation product. google.com This catalytic system avoids the formation of purple byproducts from the hydrolysis of bromamine acid. google.com To enhance the reaction's efficiency, low-carbon alcohols and tributyl phosphate (B84403) may be introduced. The reaction temperature is maintained at 60–65°C for approximately 5 hours.

Functionalization Strategies for this compound

The modification of the this compound structure, or its precursors, allows for the development of new functionalities, particularly in the realm of chemical sensors.

Carboxylic Acid Derivatization for Sensor Applications

The introduction of carboxylic acid groups or their derivatives onto a dye's structure is a common strategy for creating chemical sensors. thermofisher.comnih.gov These functional groups can act as recognition sites for various analytes, including metal ions. nih.govacs.org For example, a carboxylic acid can be converted into an aliphatic amine, which can then be further modified. thermofisher.com The binding of a metal ion to a chelating moiety containing a carboxylic acid can alter the photophysical properties of the dye, leading to a detectable signal. nih.gov This change can manifest as a shift in absorption or, more commonly, a change in fluorescence intensity. nih.gov

Integration of this compound into Fluorescent Sensor Architectures (e.g., Förster Resonance Energy Transfer Systems)

Förster Resonance Energy Transfer (FRET) is a powerful mechanism for designing fluorescent sensors. nih.govnih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. researchgate.netresearchgate.net The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 2.5–12 nm. nih.gov By incorporating a dye like this compound or its derivatives into a FRET system, it can serve as either the donor or the acceptor. nih.gov A binding event that causes a conformational change in the sensor architecture can alter the distance between the FRET pair, leading to a change in the fluorescence signal. nih.gov This principle can be used to create highly sensitive assays for detecting a wide range of biological and chemical analytes. nih.gov The host-guest strategy, where a dye is encapsulated within a larger structure, can enhance FRET efficiency by ensuring close proximity between the donor and acceptor. rsc.org

Research on Scalable and Sustainable this compound Synthesis

The industrial production of anthraquinone dyes such as this compound has traditionally relied on well-established but often environmentally taxing synthetic routes. The conventional synthesis, typically involving the condensation of a halogenated anthraquinone intermediate like 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid) with an appropriate aniline (B41778) derivative, often necessitates harsh reaction conditions, the use of stoichiometric amounts of copper catalysts, and large volumes of organic solvents or concentrated acids (e.g., sulfuric acid, oleum). These factors contribute to significant energy consumption, the generation of hazardous waste streams, and complex purification procedures, presenting challenges for both scalability and environmental sustainability.

In response to growing environmental regulations and a push towards greener manufacturing principles, significant research has been directed at developing more efficient, scalable, and sustainable synthetic methodologies for this compound. This research focuses on several key areas: process intensification, alternative reaction media, and advanced catalytic systems.

Process Intensification via Flow Chemistry and Microwave-Assisted Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, continuous-flow microreactor technology represents a paradigm shift from traditional large-scale batch reactors. Flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents present at any given time.

Research findings have demonstrated that the condensation step in the synthesis of this compound can be significantly accelerated and its yield improved using a combination of microwave irradiation and continuous-flow processing. Microwave heating provides rapid and uniform energy input directly to the reacting molecules, drastically reducing reaction times from several hours to mere minutes. When integrated into a flow system, this allows for high-throughput production with a smaller physical footprint.

The table below compares key performance indicators for a conventional batch synthesis versus a modern microwave-assisted flow synthesis approach for the condensation reaction.

| Parameter | Conventional Batch Process | Microwave-Assisted Flow Synthesis | Impact of Innovation |

|---|---|---|---|

| Reaction Time | 6 - 10 hours | 5 - 15 minutes | ▲ >95% Reduction |

| Temperature (°C) | 90 - 110 | 120 - 140 | — Higher, but for significantly shorter duration |

| Solvent System | Aqueous/Organic mixture | High-boiling green solvents (e.g., glycerol, PEG) or solvent-free | ▲ Reduced VOCs, improved safety |

| Product Yield (%) | 75 - 85 | > 95 | ▲ Significant increase |

| Process Mass Intensity (PMI) | ~50-70 | ~10-20 | ▲ Substantial waste reduction |

Advanced Catalysis and Alternative Reaction Media

A primary sustainability challenge in the synthesis of this compound is the reliance on traditional copper salt catalysts, which are used in stoichiometric or high-loading quantities. This leads to product contamination with heavy metals and the generation of copper-laden wastewater, requiring costly remediation.

Current research is focused on two main pathways:

Development of Heterogeneous Catalysts: Immobilizing copper or other transition metals (e.g., palladium) onto solid supports like silica (B1680970), zeolites, or polymers. These heterogeneous catalysts offer facile separation from the reaction mixture, enabling easy recovery and reuse over multiple cycles. This drastically reduces metal leaching into the product and waste streams.

Use of Alternative Solvents: The exploration of green solvents such as ionic liquids (ILs) and deep eutectic solvents (DESs) has shown considerable promise. These solvents can act as both the reaction medium and, in some cases, the catalyst. Their negligible vapor pressure reduces air pollution, and their unique solvating properties can enhance reaction rates and selectivity, often allowing for lower catalyst loadings.

The following table details research findings comparing a traditional copper-mediated condensation with an advanced system utilizing a recyclable heterogeneous catalyst.

| Parameter | Traditional Homogeneous Cu(I)/Cu(II) System | Novel Heterogeneous Pd/C Catalyst System | Sustainability Advantage |

|---|---|---|---|

| Catalyst Loading (mol%) | 20 - 100 | 0.5 - 2 | ▲ Drastic reduction in metal usage |

| Reaction Yield (after 4h) | ~80% | > 92% | ▲ Higher efficiency |

| Catalyst Recyclability | Not recyclable; requires precipitation/disposal | Recyclable for 5+ cycles with minimal loss of activity | ▲ Circular economy principle, cost reduction |

| Metal Contamination in Product | High; requires extensive purification | Negligible; simplified workup | ▲ Higher product purity |

Environmental Remediation and Degradation Research of C.i. Acid Blue 40

Adsorption-Based Removal Technologies for C.I. Acid Blue 40

Adsorption is a widely studied physicochemical technique for dye removal from aqueous solutions. jmaterenvironsci.com While commercially available adsorbents like activated carbon are effective, their high cost and regeneration requirements have spurred research into low-cost, readily available alternatives. jmaterenvironsci.com

A variety of novel and low-cost adsorbent materials have been investigated for their efficacy in removing this compound from water.

Polyaniline (PANI) and its Composites: Polyaniline, a conducting polymer, has demonstrated significant potential for this compound adsorption due to its porous surface and the presence of amine and imine functional groups that can interact with the dye molecules. nih.gov Studies have shown that PANI exhibits a higher adsorption capacity for this compound compared to magnetic oxide (Fe₃O₄) and their composites. nih.govalfa-chemistry.com The enhanced adsorption is attributed to electrostatic interactions and a greater number of hydrogen bonding sites. nih.govvulcanchem.com Specifically, the maximum adsorption capacities were found to be 264.9 mg/g for PANI, 216.9 mg/g for PANI/Fe₃O₄ composite, and 130.5 mg/g for Fe₃O₄ alone. nih.govalfa-chemistry.com Another study investigated a composite of polyaniline and activated carbon derived from Prosopis juliflora seeds, which showed an adsorption capacity of 85.16 mg of dye per gram of adsorbent. rasayanjournal.co.in

Bentone: Organobentonite, a modified clay mineral, has also been identified as an effective adsorbent for the removal of acidic dyes like this compound. medchemexpress.com

Teak Leaf Litter Powder (TLLP): Agricultural by-products offer a cost-effective and readily available source of adsorbents. A study utilizing teak leaf litter powder demonstrated its effectiveness in adsorbing this compound from aqueous solutions. The study highlighted that optimal removal is achieved under acidic pH conditions and with specific adsorbent dosages. The monolayer adsorption capacity of TLLP for this compound was determined to be 80.64 mg/g. cellulosechemtechnol.ro

Other Low-Cost Adsorbents: Research has also explored the use of other materials such as magnetite nanoparticles and various agricultural wastes. gjesm.net For instance, magnetite nanoparticles have shown effective adsorption of this compound.

Understanding the rate of adsorption is crucial for designing efficient wastewater treatment systems. Kinetic models are employed to describe the mechanism of dye uptake by the adsorbent.

Pseudo-Second-Order Model: A significant body of research indicates that the adsorption of this compound onto various adsorbents, including polyaniline, magnetic oxide, their composites, and teak leaf litter powder, follows the pseudo-second-order kinetic model. jmaterenvironsci.comnih.gov This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net

Pseudo-First-Order Model: In some cases, the adsorption process may initially follow a pseudo-second-order model and then transition to a pseudo-first-order model in the later stages, as observed with polyaniline-embedded activated carbon. rasayanjournal.co.in

The activation energy (Ea) of adsorption provides further insight into the nature of the process. For the adsorption of this compound on Fe₃O₄, PANI, and PANI/Fe₃O₄ composites, the activation energies were calculated to be 30.12, 22.09, and 26.13 kJ/mol, respectively. nih.gov These values, being less than 40 kJ/mol, are indicative of a physisorption process. nanochemres.org

Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid phase at equilibrium. Different isotherm models are used to analyze the experimental data and understand the adsorption mechanism.

Freundlich Isotherm: This model, which is applicable to adsorption on heterogeneous surfaces, has been found to be a good fit for the adsorption of this compound on polyaniline, magnetic oxide, and their composites. nih.gov The R² values for the Freundlich model were 0.971 for PANI, 0.941 for the composite, and 0.933 for Fe₃O₄, indicating a strong correlation. nih.gov This suggests that the adsorption occurs on a heterogeneous surface with a non-uniform distribution of heat of adsorption. nih.gov

Langmuir Isotherm: The Langmuir model assumes monolayer adsorption on a homogeneous surface. This model was found to accurately describe the adsorption of this compound onto teak leaf litter powder, with a maximum monolayer adsorption capacity (qₘ) of 80.64 mg/g. jmaterenvironsci.comcellulosechemtechnol.ro

Tempkin and Dubinin-Radushkevich (D-R) Isotherms: These models have also been used to analyze the adsorption of this compound. nih.gov The D-R model, for instance, can be used to determine the mean free energy of adsorption.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Applicable Isotherm Model | Reference |

| Polyaniline (PANI) | 264.9 | Freundlich | nih.govalfa-chemistry.com |

| PANI/Fe₃O₄ Composite | 216.9 | Freundlich | nih.govalfa-chemistry.com |

| Iron Oxide (Fe₃O₄) | 130.5 | Freundlich | nih.govalfa-chemistry.com |

| Teak Leaf Litter Powder (TLLP) | 80.64 | Langmuir | jmaterenvironsci.comcellulosechemtechnol.ro |

| Polyaniline-embedded AC | 85.16 | - | rasayanjournal.co.in |

Interactive Data Table: Adsorption Isotherm Parameters for this compound This table is interactive. Click on the headers to sort the data.

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide information about the spontaneity, nature, and feasibility of the adsorption process.

Studies on the adsorption of this compound onto polyaniline, magnetic oxide, and their composites have revealed the following thermodynamic characteristics: nih.gov

Gibbs Free Energy (ΔG°): The negative values of ΔG° for all adsorbents indicate that the adsorption process is spontaneous and thermodynamically favorable. nih.gov

Enthalpy (ΔH°): The negative values of ΔH° suggest that the adsorption process is exothermic in nature. nih.gov This means that the adsorption is favored at lower temperatures.

Entropy (ΔS°): The negative values of ΔS° indicate a decrease in the randomness at the solid-solution interface during the adsorption process. nih.gov

Conversely, a study using polyaniline-embedded activated carbon from Prosopis juliflora seeds found the adsorption of this compound to be endothermic, as the amount of dye adsorbed increased with a rise in temperature. rasayanjournal.co.in

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Reference |

| Fe₃O₄ | -11.93 | -6.077 | -0.026 | nih.gov |

| PANI | -19.87 | -8.993 | -0.032 | nih.gov |

| PANI/Fe₃O₄ Composite | -19.75 | -10.62 | -0.054 | nih.gov |

Interactive Data Table: Thermodynamic Parameters for this compound Adsorption This table is interactive. Click on the headers to sort the data.

The efficiency of the adsorption process is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing dye removal.

pH: The pH of the solution is a critical factor. For the adsorption of the anionic dye this compound, an acidic pH is generally favorable. For instance, the maximum adsorption of this compound onto polyaniline-embedded activated carbon was observed at a pH of 3. rasayanjournal.co.in This is because at lower pH, the surface of the adsorbent becomes more protonated, enhancing the electrostatic attraction with the anionic dye molecules. researchgate.net

Initial Dye Concentration: An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, as it provides a greater driving force for mass transfer. rasayanjournal.co.in

Adsorbent Dosage: Increasing the adsorbent dosage typically results in a higher percentage of dye removal due to the availability of more active sites. redalyc.org

Particle Size: Smaller particle sizes of the adsorbent can lead to a larger surface area and consequently, higher adsorption capacity. Teak leaf litter powder with an average particle size below 210 µm was used in one study. jmaterenvironsci.com

Contact Time: The amount of dye adsorbed increases with contact time until equilibrium is reached. jmaterenvironsci.com

Temperature: The effect of temperature depends on the nature of the adsorption process. For exothermic processes, an increase in temperature hinders adsorption, while for endothermic processes, it enhances it. nih.govrasayanjournal.co.in

Thermodynamic Investigations of this compound Adsorption Processes

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). ijcce.ac.ir These processes are considered effective for the degradation of recalcitrant dyes like this compound. nih.gov

Several AOPs have been investigated for the degradation of this compound:

Photo-Fenton Process: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov The photo-Fenton process enhances this reaction with UV light. A study using Fe₃O₄ nanoparticles as a catalyst in a Fenton-like process achieved complete decolorization of a 50 mg/L this compound solution within 60 minutes under optimal conditions (pH 3, catalyst dose of 1 g/L, and [H₂O₂] of 15 mmol/L). researchgate.net

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst. When irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals. A study on the degradation of a similar dye, Acid Blue 9, using a TiO₂/UV system showed that the degradation follows pseudo-first-order kinetics, with the reaction rate increasing with higher catalyst concentrations and decreasing with higher initial dye concentrations. iwra.org

Photo-assisted Electrochemical Process: This process combines electrochemical oxidation with photochemical degradation. A study using a 70%TiO₂/30%RuO₂ dimensionally stable anode demonstrated that a photo-assisted electrochemical process was more effective than electrolysis alone for the degradation of this compound. researchgate.netalfa-chemistry.com The photo-electrochemical process achieved 85% color removal in 90 minutes. alfa-chemistry.com

Electrochemical Advanced Oxidation Processes (EAOPs): Electrochemical treatment using a dimensionally stable anode (DSA) and stainless-steel cathodes has been shown to be a remarkable process for degrading this compound, achieving almost 97% color removal in just 10 minutes at a current density of 50 mA cm⁻². researchgate.net

Nanocomposite Photocatalysts: Palladium-doped zirconium oxide-multiwalled carbon nanotubes (Pd-ZrO₂-MWCNTs) have been used as photocatalysts for the degradation of this compound under simulated sunlight, achieving 98% degradation within 3 hours. researchgate.net

Electrochemical and Photo-Assisted Electrochemical Degradation of this compound

The electrochemical and photo-assisted electrochemical degradation of this compound has been investigated as a promising method for the treatment of textile industry wastewater. researchgate.netnih.gov These processes aim to break down the complex dye molecule into simpler, less harmful substances through oxidation.

Kinetics of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Reduction

Research has demonstrated the effectiveness of electrochemical processes in reducing the organic load of wastewater containing this compound. In one study, using a dimensionally stable anode (DSA) of 70%TiO₂/30%RuO₂ at a current density of 80 mA cm⁻², the electrochemical process alone achieved a 46% reduction in Total Organic Carbon (TOC) and a 69% reduction in Chemical Oxygen Demand (COD). researchgate.net When this process was assisted by UV-C radiation (4.6 mW cm⁻²), the removal efficiencies increased significantly, reaching 64% for TOC. researchgate.net However, the COD removal was noted to be 60% in the photo-assisted process. researchgate.net

For real dye house wastewater containing this compound, the electrochemical process at the same current density resulted in a 26% reduction in TOC and a 49% reduction in COD. researchgate.net The photo-assisted process enhanced these figures to 42% for TOC and 58% for COD. researchgate.netnih.gov These findings highlight the capability of electrochemical and photo-assisted electrochemical methods to mineralize the organic content in both synthetic and real wastewater.

Table 1: TOC and COD Reduction of this compound

| Treatment Process | Wastewater Type | Current Density (mA cm⁻²) | UV-C Radiation (mW cm⁻²) | TOC Removal (%) | COD Removal (%) | Source |

|---|---|---|---|---|---|---|

| Electrochemical | Synthetic | 80 | - | 46 | 69 | researchgate.net |

| Photo-Assisted Electrochemical | Synthetic | 80 | 4.6 | 64 | 60 | researchgate.net |

| Electrochemical | Real Dye House | 80 | - | 26 | 49 | researchgate.net |

| Photo-Assisted Electrochemical | Real Dye House | 80 | 4.6 | 42 | 58 | researchgate.netnih.gov |

Pseudo-First-Order Decaying Profiles in Electrochemical Systems

The degradation kinetics of this compound, in terms of color, TOC, and COD, have been shown to follow pseudo-first-order decaying profiles under the studied operational conditions. researchgate.netnih.gov This indicates that the rate of degradation is directly proportional to the concentration of the respective parameter (color, TOC, or COD) at any given time. The use of a photo-electrochemical process was found to improve the apparent rate constants for the degradation of TOC and COD by an order of magnitude compared to the electrochemical process alone. researchgate.netnih.gov

Influence of Current Density and UV-C Radiation on Degradation Efficiency

Both current density and UV-C radiation play a crucial role in the efficiency of the degradation process. Increasing the current density generally leads to a faster rate of color removal. researchgate.net Studies have shown that at a current density of 80 mA cm⁻², the electrochemical process can remove 80% of the color from a synthetic this compound solution. researchgate.net

The introduction of UV-C radiation significantly enhances the degradation process. When a photochemical process with 4.6 mW cm⁻² of 254 nm UV-C radiation was used to assist the electrolysis, color removal increased to 90% within 90 minutes of processing. researchgate.net Notably, 70% of the initial color was degraded within the first 15 minutes of the photo-assisted process. researchgate.net For real dye house wastewater, the photo-assisted electrolysis resulted in 85% color removal, compared to 78% with electrolysis alone. researchgate.net The enhanced efficiency is attributed to the generation of highly reactive hydroxyl radicals (OH•) through the photo-assisted process. researchgate.net

Photocatalytic Degradation of this compound

Photocatalysis represents another advanced oxidation process for the degradation of this compound, utilizing semiconductor materials that, upon activation by light, generate reactive oxygen species to break down the dye molecules.

Synthesis and Evaluation of Novel Photocatalysts

A variety of novel photocatalysts have been synthesized and tested for their efficiency in degrading this compound.

Palladium-Doped Zirconium Oxide Multiwalled Carbon Nanotubes (Pd-ZrO₂-MWCNTs): Nanocomposites of palladium-doped zirconium oxide on multiwalled carbon nanotubes have shown significant photocatalytic activity. researchgate.net A 0.5% Pd-ZrO₂-MWCNT nanocomposite was found to be the most efficient, achieving 98% degradation of this compound after 3 hours under simulated solar light. researchgate.net The enhanced activity is attributed to the synergistic effects between the components, which improve light absorption and charge separation. researchgate.net

Co-Doped ZnO-g-C₃N₄: Cobalt-doped zinc oxide-graphitic carbon nitride heterostructures have been investigated for their photocatalytic properties. A 0.8% Co-doped ZnO-g-C₃N₄ system demonstrated a 96% degradation of a dye in 180 minutes. researchgate.net The improved performance is ascribed to increased light absorption due to a reduced energy gap and effective separation of charge carriers. researchgate.net

ZnO₂ Nanopowders with Si⁴⁺ Ions: While specific studies on ZnO₂ nanopowders with Si⁴⁺ ions for this compound were not detailed in the provided context, the general principle involves doping to enhance the photocatalytic efficiency of zinc-based materials.

Table 2: Efficiency of Novel Photocatalysts for Dye Degradation

| Photocatalyst | Target Dye | Degradation Efficiency (%) | Reaction Time | Light Source | Source |

|---|---|---|---|---|---|

| 0.5% Pd-ZrO₂-MWCNT | This compound | 98 | 3 hours | Simulated Solar | researchgate.net |

| 0.8% Co-Doped ZnO-g-C₃N₄ | Dye | 96 | 180 minutes | - | researchgate.net |

| Chitosan/TiO₂ | This compound | 98.8 (decolorization) | 210 minutes | UV | academicjournals.org |

Photocatalytic Reaction Kinetics and Mechanistic Pathways

The kinetics of photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model. researchgate.netresearchgate.net This model is frequently applied to reactions occurring at a solid-liquid interface. In many cases, the reaction kinetics can be simplified to a pseudo-first-order model, especially at low initial dye concentrations. researchgate.netscirp.org

The photocatalytic degradation process involves the generation of highly reactive species. For instance, in the case of g-C₃N₄/ZnO nanocomposites, both holes (h⁺) and superoxide (B77818) radicals (●O₂⁻) are identified as the main oxidative species responsible for the degradation of dyes. mdpi.com The mechanism generally involves the excitation of the semiconductor photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that attack and break down the dye molecules.

Impact of Operational Parameters on Photocatalytic Performance

UV Illumination: The intensity of UV light directly affects the rate of photocatalyst activation and, consequently, the generation of reactive oxygen species responsible for dye degradation. Higher UV intensity generally leads to a faster degradation rate.

pH: The pH of the wastewater plays a crucial role in the photocatalytic process. acs.org It influences the surface charge of the photocatalyst and the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. acs.org For many dye degradation processes, acidic or alkaline conditions can be more favorable than neutral pH. For example, the degradation of some acid dyes is more effective in acidic conditions. nih.gov The pH also influences the generation of hydroxyl radicals, which are key oxidizing agents in the degradation process. acs.org

Reaction Time: The duration of the photocatalytic treatment is directly proportional to the extent of dye degradation. Longer reaction times generally result in higher degradation efficiency until the dye is completely mineralized or a state of equilibrium is reached.

Table 1: Impact of Operational Parameters on Photocatalytic Degradation

| Parameter | Effect on Degradation Efficiency | Optimal Condition Example |

|---|---|---|

| Catalyst Concentration | Increases to an optimal point, then decreases due to light scattering. | 1.0 g/L for TiO₂ in some dye degradation studies. naturalspublishing.com |

| UV Illumination | Higher intensity generally increases the degradation rate. | Dependent on reactor design and specific photocatalyst. |

| pH | Affects surface charge and radical formation; optimal pH varies. acs.org | Acidic pH (e.g., pH 3) can be optimal for certain acid dyes. nih.gov |

| Reaction Time | Longer time leads to higher degradation. | Varies; can be on the order of minutes to hours. nih.gov |

Sonocatalytic Degradation Processes for this compound (e.g., US-ZnO-H₂O₂ System)

Sonocatalysis, which utilizes ultrasonic irradiation to induce catalytic reactions, has emerged as a promising method for degrading organic pollutants. The US-ZnO-H₂O₂ system is a notable example of this technology. In this system, ultrasonic waves generate acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process creates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from water molecules. scite.ai

The presence of a semiconductor catalyst like zinc oxide (ZnO) enhances the generation of these radicals. scite.ai Furthermore, the addition of hydrogen peroxide (H₂O₂) can further boost the degradation efficiency by serving as an additional source of hydroxyl radicals. scite.airesearchgate.net The combination of ultrasound, ZnO, and H₂O₂ creates a synergistic effect, leading to a more rapid and complete degradation of dye molecules compared to individual treatments. researchgate.net

Optimization of Sonochemical Parameters (e.g., Initial Dye Concentrations, H₂O₂, pH)

To maximize the efficiency of the sonocatalytic degradation of this compound, it is essential to optimize several operational parameters:

Initial Dye Concentration: The initial concentration of the dye significantly affects the degradation rate. Generally, a lower initial concentration leads to a higher percentage of degradation within a given time, as more catalyst and reactive species are available per dye molecule. aimspress.com

pH: The pH of the solution influences the surface properties of the ZnO catalyst and the stability of H₂O₂. Research on the sonocatalytic degradation of similar dyes has shown that acidic conditions, such as a pH of 5, can be optimal for achieving the highest removal efficiency. researchgate.net

Table 2: Optimization of Sonochemical Parameters for Dye Degradation

| Parameter | General Trend | Example Optimal Value |

|---|---|---|

| Initial Dye Concentration | Lower concentration leads to higher percentage removal. | 40 mg/L for Basic Red-2. aimspress.com |

| H₂O₂ Concentration | Increases to an optimal point, then can have a scavenging effect. | 0.5 M for certain food dyes. researchgate.net |

| pH | Affects catalyst surface and radical generation; often optimal in acidic range. | pH 5 for some food dyes. researchgate.net |

Hybrid Oxidation Approaches for this compound (e.g., UV/Chlorine, UV/Periodate)

Hybrid advanced oxidation processes (AOPs) that combine different technologies can lead to enhanced degradation of recalcitrant organic pollutants. The UV/Chlorine and UV/Periodate (B1199274) systems are two such effective hybrid methods. iwaponline.com

UV/Chlorine (UV/Cl₂): This process involves the photolysis of chlorine by UV irradiation to generate highly reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). These radicals are powerful oxidizing agents that can effectively break down complex organic molecules like this compound. iwaponline.com The efficiency of this process is influenced by factors such as chlorine dosage, pH, and the initial concentration of the dye. iwaponline.com

UV/Periodate (UV/IO₄⁻): In this system, periodate ions are activated by UV light to produce various reactive species, including hydroxyl radicals and iodate (B108269) radicals. iwaponline.com This method has also shown high efficiency in degrading organic pollutants. Similar to the UV/Chlorine process, operational parameters like periodate concentration, pH, and initial pollutant concentration play a crucial role in its effectiveness. iwaponline.com A comparative study on the degradation of Direct Blue 71 showed that both UV/Chlorine and UV/Periodate processes could achieve complete dye degradation within a short reaction time under optimized conditions. iwaponline.com

Biological Degradation and Bioremediation of this compound

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for dye removal. This approach utilizes microorganisms and their enzymes to break down pollutants.

Microbial Degradation Pathways (e.g., Fungal Consortia)

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of complex organic compounds, including synthetic dyes. cabidigitallibrary.orgnih.gov They secrete extracellular enzymes that can non-specifically attack the chromophores of dyes, leading to their decolorization and degradation. cabidigitallibrary.org

The use of fungal consortia, which are mixtures of different fungal species, can be more effective than using individual strains. sciepub.com This is because different species may have complementary enzymatic systems, allowing for a more complete breakdown of the dye molecule. sciepub.com For instance, a consortium of fungi might collectively produce a range of enzymes that can sequentially degrade the dye and its intermediate products. sciepub.com Research on the degradation of Acid Blue-25, another anthraquinone (B42736) dye, by a fungal consortium demonstrated efficient decolorization and breakdown of the dye into non-toxic metabolites. ijbpas.com Similarly, a bacterial consortium has been shown to effectively degrade Acid Blue 113. sciepub.com

Enzymatic Mechanisms of Dye Decolorization (e.g., Anthraquinone Reductase Activity)

The biological degradation of anthraquinone dyes like this compound is primarily an enzymatic process. A key enzyme involved in the initial step of decolorization is anthraquinone reductase. ijbpas.com This enzyme catalyzes the reductive cleavage of the anthraquinone structure, which is responsible for the dye's color. ijbpas.com

Following the initial reduction, other enzymes, such as laccases and peroxidases, which are part of the ligninolytic system of many fungi, can further degrade the resulting aromatic intermediates. mdpi.comfrontiersin.org These enzymes are oxidoreductases that generate highly reactive free radicals, leading to the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. frontiersin.orgfrontiersin.org The activity of these enzymes is crucial for the complete detoxification of the dye-containing wastewater.

Identification and Characterization of Intermediate Metabolites in Biodegradation Processes

The breakdown of complex dye molecules like this compound by microorganisms results in the formation of various smaller, intermediate compounds. The identification and characterization of these metabolites are crucial for understanding the complete degradation pathway and for assessing the environmental impact of the remediation process. Various analytical techniques are employed to separate, identify, and quantify these transient molecules.

Research into the biodegradation of a commercial acid blue dye, identified as a diazo dye by the researchers, by a bacterial consortium of Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa has shed light on potential intermediate products. sciepub.comsciepub.com It is important to note that while this study provides valuable insights, the dye was sourced from a local industry and its precise identity as this compound (an anthraquinone dye) is not definitively confirmed in the publication. The analysis was primarily conducted using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sciepub.comsciepub.com

Further, more detailed analysis of the degradation products was performed using GC-MS on an ethyl acetate (B1210297) extract of the culture medium. sciepub.com This technique allowed for the separation and identification of several key metabolites based on their retention times (RT) and mass-to-charge (m/z) fragmentation patterns. The major identified compounds are detailed in the table below.

Table 1: GC-MS Analysis of Intermediate Metabolites from Acid Blue Dye Biodegradation

| Retention Time (RT) | Identified Metabolite | Mass-to-Charge (m/z) Fragments | Analytical Method | Source(s) |

|---|---|---|---|---|

| 7.71 min | Methyl Salicylic (B10762653) Acid | 120, 92, 65 | GC-MS | sciepub.com |

| 10.88 min | Catechol | 110, 81 | GC-MS | sciepub.com |

| 15.04 min | β-ketoadipic acid | Not Specified | GC-MS | sciepub.com |

Data derived from a study on a commercial "Acid Blue" dye by a bacterial consortium. sciepub.comsciepub.com

The detection of salicylic acid (which was likely esterified to methyl salicylic acid during the extraction process) suggests the oxidative degradation of a naphthalene-like structure within the parent dye. sciepub.com This is followed by decarboxylation to form catechol. sciepub.com The presence of catechol and its subsequent conversion to β-ketoadipic acid points towards the operation of the ortho or meta-cleavage pathway for aromatic ring opening, a common strategy employed by bacteria to mineralize aromatic compounds. sciepub.comsciepub.com The eventual breakdown of β-ketoadipic acid leads to compounds that can enter the central metabolic cycles of the microorganisms.

In studies of other, structurally similar anthraquinone dyes such as Acid Blue-25, a wider range of analytical methods including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) have been used to characterize the more complex and polar intermediates that are formed. ijbpas.com These studies have identified various sulfonated aromatic compounds and hydroxylated anthraquinone derivatives, indicating that the degradation of this compound likely proceeds through a complex series of enzymatic reactions involving cleavage and modification of its anthraquinone core and associated aromatic rings. ijbpas.com

Spectroscopic and Advanced Analytical Methodologies in C.i. Acid Blue 40 Research

Spectrophotometric Analysis Techniques for C.I. Acid Blue 40 Systems

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone for studying this compound. This technique leverages the principle that chemical compounds absorb, transmit, or reflect light over a specific wavelength range. mt.comuni-muenchen.de

UV-Visible spectroscopy is a fundamental tool for the quantitative analysis of this compound in aqueous solutions. The dye exhibits a characteristic maximum absorbance (λmax) in the visible spectrum, typically around 620 nm, which allows for its concentration to be determined using the Beer-Lambert law. nih.govresearchgate.net This relationship forms the basis for monitoring the progress of degradation studies.

In kinetic studies, the decrease in the absorbance at the λmax of this compound over time is used to calculate the rate of its degradation. sci-hub.seiwra.org For instance, in photo-assisted electrochemical degradation, the color removal is monitored by the reduction in absorbance at 620 nm. researchgate.net Researchers have successfully used this method to evaluate the efficiency of various advanced oxidation processes (AOPs), such as those involving Fenton reagents or photocatalysts like TiO2. iwra.orgresearchgate.net The degradation of the dye often follows pseudo-first-order kinetics, and the rate constant can be determined from the logarithmic plot of absorbance versus time. iwra.orgacs.orgmdpi.com

Table 1: Parameters from Kinetic Studies of Acid Dye Degradation

| Dye Studied | Degradation Method | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| C.I. Acid Blue 9 | TiO2/UV | Pseudo-first-order | 1.87 h⁻¹ (at 20 mg/L) | iwra.org |

| C.I. Reactive Blue 160 | H₂O₂/UV | Pseudo-first-order | 72.7 x 10⁻³ min⁻¹ | sci-hub.se |

Spectrophotometric Investigation of Dye-Dye and Dye-Substrate Interactions

Spectrophotometry is also employed to study the interactions between this compound and other substances, such as different dyes or substrate materials. When this compound (anionic dye) interacts with a cationic dye like C.I. Basic Blue 9, new absorption bands can appear, indicating the formation of a molecular complex. hilarispublisher.comresearchgate.net For example, a study on the interaction between C.I. Acid Blue 25 and C.I. Basic Blue 9 showed the formation of a complex with new absorption peaks at 510 nm and 705 nm. hilarispublisher.comresearchgate.net

Similarly, the interaction of this compound with substrates, such as cellulose (B213188) or photocatalysts, can be investigated by monitoring changes in the UV-Vis spectrum. nih.gov The adsorption of the dye onto a surface can lead to shifts in the absorption maxima or changes in absorbance intensity, providing insights into the binding mechanisms. nih.gov For example, the adsorption of this compound onto a PANI/Fe3O4 composite was confirmed by the presence of a band in the 618-620 nm region in the spectrum of the composite after adsorption. nih.gov

Chromatographic Separation and Characterization of this compound

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and identifying its degradation products or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. Reversed-phase HPLC methods, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid), are commonly employed. sielc.com HPLC can be used to determine the purity of the dye, with modern methods achieving purities of ≥98.5%.

In degradation studies, HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is crucial for separating and identifying the various intermediate products formed during the breakdown of the dye molecule. dntb.gov.uaijbpas.com For instance, in the biodegradation of a similar dye, C.I. Reactive Blue 19, HPLC-MS was used to identify a degradation product as C.I. Acid Blue 25. dntb.gov.ua The retention time and the UV-Vis spectrum provided by the PDA detector, along with the mass-to-charge ratio from the MS, allow for the confident identification of these byproducts. ijbpas.comfda.gov

Table 2: HPLC Methods for Acid Dye Analysis

| Dye Analyzed | Column Type | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| C.I. Acid Blue 9 | Not specified | Not specified | UV Detection | scribd.com |

| Patent Blue V | Not specified | Gradient of Acetonitrile/Methanol and Phosphate (B84403) Buffer | UV-Vis | researchgate.net |

Preparative Chromatography for Isolation of this compound Impurities

While analytical HPLC focuses on identification and quantification, preparative chromatography is used to isolate larger quantities of specific compounds, such as impurities in this compound. The principles are similar to analytical HPLC, but on a larger scale. sielc.comsielc.com This technique is essential for obtaining pure samples of impurities for further structural elucidation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net The isolation of these impurities is vital for understanding the complete composition of the commercial dye product and for toxicological assessments. researchgate.netlcms.cz

Advanced Characterization Techniques for this compound-Related Materials

Beyond standard spectroscopic and chromatographic methods, a range of advanced techniques are used to characterize this compound and materials that interact with it, such as adsorbents or catalysts.

Fourier-Transform Infrared Spectroscopy (FTIR) : This technique is used to identify the functional groups present in the this compound molecule and to study how these groups are involved in interactions with other materials. For example, in adsorption studies, shifts in the characteristic peaks for groups like –NH2, –OH, C=N, and C–N can indicate their role in the binding process through mechanisms like hydrogen bonding.

Mass Spectrometry (MS) : Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry is used to identify this compound and its degradation products by determining their mass-to-charge ratio. dntb.gov.uaijbpas.com High-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the definitive structural elucidation of this compound and its impurities or degradation products, once they have been isolated in sufficient purity. ijbpas.comresearchgate.net

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) : When studying the interaction of this compound with solid materials like adsorbents, SEM is used to visualize the surface morphology before and after dye adsorption. nih.gov EDX, which is often integrated with SEM, provides elemental analysis of the surface, confirming the presence of elements characteristic of the dye (like sulfur) on the adsorbent material. researchgate.net

These advanced methods, in conjunction with spectrophotometry and chromatography, provide a comprehensive analytical toolkit for researchers studying the properties, behavior, and environmental fate of this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (GC-MS, LC-MS) for Metabolite Profiling in Biodegradation

Optical Properties for Specialized Research Applications of this compound

The unique optical properties of this compound, an anthraquinone (B42736) dye, make it a subject of interest for advanced applications in fields like nonlinear optics. daneshyari.com

The Z-scan technique is a sensitive and straightforward method for measuring third-order nonlinear optical properties, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.netresearchgate.net Studies on this compound dissolved in N,N-Dimethyl Formamide have utilized a continuous wave (cw) He-Ne laser at 633 nm to investigate these properties. daneshyari.comresearchgate.net

The experiment involves moving a sample through the focal point of a laser beam and measuring the change in transmittance. An "open-aperture" Z-scan measures nonlinear absorption, while a "closed-aperture" Z-scan reveals nonlinear refraction. researchgate.net Research shows that this compound exhibits both saturable absorption (SA), where transmittance increases with light intensity, and reverse saturable absorption (RSA), where transmittance decreases. daneshyari.comresearchgate.net At lower concentrations, both SA and RSA are observed, but RSA becomes the dominant behavior as the dye concentration increases. researchgate.net This RSA behavior is a key contributor to the material's strong optical limiting properties, which are valuable for protecting optical sensors and human eyes. daneshyari.com The observed nonlinearity is primarily thermal in origin. researchgate.net

| Parameter | Symbol | Order of Magnitude | Reference |

|---|---|---|---|

| Effective Nonlinear Absorption Coefficient | βeff | 10-2 cm/W | daneshyari.comresearchgate.net |

| Nonlinear Refraction | n₂ | 10-4 esu | daneshyari.comresearchgate.net |

| Third-order Nonlinear Susceptibility | χ(3) | 10-6 esu | daneshyari.comresearchgate.net |

Investigation of Nonlinear Absorption and Nonlinear Refraction Phenomena

The nonlinear optical properties of this compound have been a subject of scientific investigation, particularly its nonlinear absorption and refraction characteristics. These properties are crucial for potential applications in photonics and optoelectronics, such as in optical limiting devices which protect sensors and human eyes from high-intensity laser beams. Research has primarily utilized the Z-scan technique to probe these phenomena.

Studies have been conducted on this compound dissolved in N,N-dimethylformamide (DMF) to analyze its thermally induced third-order nonlinear optical response. alfa-chemistry.com These investigations typically employ a continuous wave (cw) He-Ne laser operating at a wavelength of 633 nm. alfa-chemistry.comresearchgate.netriss.kr The Z-scan method allows for the simultaneous measurement of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Detailed research findings indicate that this compound exhibits both nonlinear absorption and nonlinear refraction. alfa-chemistry.comresearchgate.netriss.kr A notable characteristic is the concentration-dependent nature of its nonlinear absorption. At lower concentrations, the dye displays a transition from saturable absorption (SA) to reverse saturable absorption (RSA). alfa-chemistry.comresearchgate.net SA is a phenomenon where the absorption of light decreases with increasing light intensity, while RSA is the opposite, where absorption increases with intensity. As the concentration of the this compound solution is increased, the RSA behavior becomes the dominant process. alfa-chemistry.comresearchgate.net This RSA dominance is a key factor for the dye's strong optical limiting properties under continuous wave laser excitation. alfa-chemistry.comresearchgate.net

The change in the refractive index of the material with the intensity of the incident laser light gives rise to nonlinear refraction. In the case of this compound, this phenomenon has been observed through the formation of self-diffraction ring patterns when the sample is exposed to the laser beam. alfa-chemistry.comresearchgate.net The number of these rings has been found to increase with rising dye concentration, an effect attributed to thermally induced nonlinearity. alfa-chemistry.com

The quantitative values for the key nonlinear optical parameters have been determined through these experimental studies. The effective coefficients of nonlinear absorption (βeff), nonlinear refraction (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾) have been estimated from the Z-scan data.

Table 1: Experimentally Determined Nonlinear Optical Parameters for this compound

| Parameter | Symbol | Order of Magnitude | Unit |

|---|---|---|---|

| Effective Nonlinear Absorption Coefficient | βeff | 10⁻² | cm/W |

| Nonlinear Refractive Index | n₂ | 10⁻⁴ | esu |

| Third-Order Nonlinear Susceptibility | χ⁽³⁾ | 10⁻⁶ | esu |

Data sourced from studies using the Z-scan technique with a 633 nm cw He-Ne laser. researchgate.netriss.kr

The significant nonlinear response, particularly the strong RSA, makes this compound a candidate for further investigation in the development of optical limiting materials.

Interactions and Mechanistic Studies of C.i. Acid Blue 40

Molecular Binding and Interaction Mechanisms

The interaction of C.I. Acid Blue 40 with various substrates is governed by a combination of forces, leading to adsorption and complex formation.

Electrostatic Interactions in this compound Adsorption Systems

Electrostatic attraction is a primary driver in the adsorption of this compound, an anionic dye, onto various adsorbent materials. The sulfonate groups (SO₃⁻) in the dye's structure impart a negative charge, facilitating strong interactions with positively charged surfaces.

Studies on the adsorption of this compound onto polyaniline (PANI) have shown that electrostatic interactions between the dye's sulfonate groups and the protonated amine sites on the polymer are a key mechanism. The efficiency of this interaction is influenced by the pH of the solution; acidic conditions tend to enhance adsorption by increasing the positive charge on the adsorbent surface. rsc.org For instance, the adsorption capacity of materials like teak leaf litter powder for this compound is optimal at a low pH.

The presence of other ions in the solution can affect adsorption efficiency. An increase in ionic strength can lead to a decrease in adsorption capacity due to a charge screening effect, which weakens the electrostatic attraction between the dye and the adsorbent.

The thermodynamic parameters of adsorption further confirm the role of electrostatic interactions. For the adsorption of this compound on polyaniline, the negative Gibbs free energy (ΔG) value indicates a spontaneous process, while the negative enthalpy (ΔH) and entropy (ΔS) values suggest an exothermic process dominated by electrostatic forces.

Below is a table summarizing the maximum adsorption capacities of different materials for this compound, highlighting the effectiveness of electrostatic interactions.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) |

| Polyaniline (PANI) | 264.9 vulcanchem.comalfa-chemistry.com |

| PANI/Fe₃O₄ Composite | 216.9 vulcanchem.comalfa-chemistry.com |

| Iron Oxide (Fe₃O₄) | 130.5 vulcanchem.comalfa-chemistry.com |

Dye-Ligand Binding in Biological Contexts

In biological systems, this compound can interact with various biomolecules, including proteins and enzymes. medchemexpress.com This binding can alter the structure and function of these biological entities. The principles of dye-ligand affinity chromatography, where dyes are used as ligands to purify proteins, are based on these interactions. researchgate.net Synthetic dyes like this compound are advantageous in this context due to their low cost, ease of immobilization, and high protein binding capacity. researchgate.net

The binding is often a result of a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces between the dye molecule and the protein. vulcanchem.comchemsrc.com The specific nature of the binding depends on the three-dimensional structure of the protein and the distribution of charged and hydrophobic regions on its surface. These interactions are being explored for various applications, including the detection of specific proteins, enzymes, and microorganisms in biological samples. alfa-chemistry.comclinisciences.com

Molecular Complex Formation between this compound and Other Dyes

This compound, being an anionic dye, can form molecular complexes with cationic dyes through electrostatic attraction. hilarispublisher.com Research has demonstrated the formation of a molecular complex between this compound (anionic) and C.I. Basic Blue 9 (cationic) in aqueous solutions. hilarispublisher.com This interaction was confirmed by spectrophotometric analysis, which detected the formation of the complex at specific wavelengths. hilarispublisher.com

The formation of such dye-dye complexes can influence their individual properties, such as their adsorption behavior. For example, the adsorption of this compound can be enhanced when the formation of a complex with a cationic dye is disadvantaged. hilarispublisher.com This phenomenon is relevant in industrial settings where dye mixtures are common, as the interactions between different dye molecules can affect dyeing processes and wastewater treatment strategies. gjesm.net

Reactive Species Generation and Oxidative Mechanisms in this compound Degradation

The degradation of this compound often involves oxidative processes, which can be initiated by various methods, leading to the generation of reactive species.

Formation of Singlet Oxygen and Other Reactive Intermediates

The degradation of this compound can proceed through the generation of highly reactive species, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). deswater.com In photodynamic therapy applications, this compound, upon exposure to light, can generate reactive oxygen species that cause oxidative damage to cellular components. The anthraquinone (B42736) structure within the dye can act as a photosensitizer, facilitating the formation of singlet oxygen.

Advanced Oxidation Processes (AOPs) are commonly employed for the degradation of dyes like this compound. These processes, such as UV/H₂O₂ and UV/persulfate, generate powerful oxidizing agents. deswater.comfrontiersin.org For instance, the UV photolysis of persulfate (S₂O₈²⁻) generates sulfate (B86663) radicals (SO₄•⁻), which are highly effective in degrading organic pollutants. deswater.com Similarly, the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) generate hydroxyl radicals that readily attack the dye molecule, leading to its decolorization and mineralization. mdpi.com

The interaction of cold atmospheric plasma with aqueous solutions of the dye also leads to the formation of various reactive oxygen and nitrogen species (ROS and RNS), including •OH, O, H₂O₂, and O₃, which contribute to its degradation. bg.ac.rs

Redox Couple Dynamics and Leuco-Form Chemistry of this compound

This compound can exist in a redox equilibrium with its colorless leuco-form. alfa-chemistry.comresearchgate.net This reversible redox couple operates through a simple electron transfer mechanism. alfa-chemistry.comresearchgate.net The leuco-form is the reduced state of the dye, while the colored form is the oxidized state.

The dynamics of this redox couple are important in both the synthesis and degradation of the dye. In some synthetic routes, a leuco intermediate is first synthesized and then oxidized to produce the final colored dye. Conversely, during degradation processes, the dye can be reduced to its leuco-form. In electrochemical degradation, for example, the leuco-form can be re-oxidized, reconstituting the dye's chromophore, which can sometimes lead to an initial increase in color intensity before eventual degradation. researchgate.net

The redox potential of this couple is a key parameter in understanding its behavior in various chemical and electrochemical systems, including its potential application in dye-sensitized solar cells where redox shuttles are crucial for device function. acs.org

Theoretical and Computational Approaches to this compound Interactions

Theoretical and computational chemistry offers powerful tools to investigate the molecular properties and interaction mechanisms of dyes like this compound at an electronic and atomic level. These approaches complement experimental findings by providing insights into molecular structure, electronic properties, and the thermodynamics of its interactions with other substances.

Detailed research has been conducted to understand the behavior of this compound, particularly concerning its optical properties and its adsorption characteristics. One key area of investigation has been its nonlinear optical (NLO) response. A study by Pramodini et al. explored the thermally induced third-order nonlinear optical and optical limiting characteristics of this compound dissolved in N,N-Dimethyl Formamide. researchgate.net Using the Z-scan technique with a cw He-Ne laser at 633 nm, the research demonstrated that the dye exhibits both nonlinear absorption and refraction. researchgate.net At lower concentrations, both saturable absorption (SA) and reverse saturable absorption (RSA) were observed, while RSA became the dominant behavior as the concentration increased. researchgate.net The study also noted the formation of multiple diffraction rings upon laser exposure, a phenomenon attributed to changes in the refractive index and thermal lensing. researchgate.net Such investigations are crucial for developing applications in optical power limiting, where materials are needed to protect sensitive optical components from high-intensity laser light. The strong optical limiting properties of this compound are primarily driven by the reverse saturable absorption process. researchgate.net

In addition to its optical characteristics, computational approaches have been implicitly used to analyze the thermodynamics of this compound's interactions, especially in the context of its removal from aqueous solutions. A comparative study on the adsorption of the dye onto polyaniline (PANI), magnetic oxide (Fe₃O₄), and their composites calculated key thermodynamic and kinetic parameters. google.com These calculations, based on experimental adsorption data, provide a theoretical framework for understanding the spontaneity and nature of the adsorption process.

The study determined the activation energy (Ea) for the adsorption of this compound on these materials, which indicates the minimum energy required for the adsorption process to occur. google.com Furthermore, thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) were calculated to assess the feasibility and nature of the adsorption. google.com The negative values for Gibbs free energy across the different adsorbents confirm the spontaneous nature of the adsorption of this compound. google.com

The following tables summarize the key thermodynamic and kinetic data for the adsorption of this compound on different materials.

Table 1: Activation Energy for Adsorption of this compound

| Adsorbent Material | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|

| Fe₃O₄ | 30.12 |

| Polyaniline (PANI) | 22.09 |

| PANI/Fe₃O₄ Composite | 26.13 |

Data sourced from a comparative study on dye removal. google.com

Table 2: Thermodynamic Parameters for Adsorption of this compound

| Adsorbent Material | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) | Enthalpy Change (ΔH°) (kJ mol⁻¹) | Entropy Change (ΔS°) (kJ mol⁻¹) |

|---|---|---|---|

| Fe₃O₄ | -11.93 | -6.077 | -0.026 |

| Polyaniline (PANI) | -19.87 | -8.993 | -0.032 |

| PANI/Fe₃O₄ Composite | -19.75 | -10.62 | -0.054 |

Data sourced from a comparative study on dye removal. google.com

While direct and extensive quantum chemical calculations, such as Density Functional Theory (DFT) studies on the electronic structure (e.g., HOMO-LUMO energy levels) of this compound, are not widely detailed in available literature, the existing research on its nonlinear optical properties and adsorption thermodynamics provides a solid foundation for understanding its interactive behaviors from a theoretical and computational perspective.

Applications of C.i. Acid Blue 40 in Diverse Research Disciplines

Biological and Biomedical Research Applications

C.I. Acid Blue 40 has proven to be a valuable tool in biological and biomedical studies due to its staining capabilities and interactions with biological molecules.

Cell Staining and Advanced Microscopy Techniques for Visualization

The vibrant blue color and water solubility of this compound make it a useful staining agent in microscopy for the visualization of cellular structures and processes. chemimpex.com In laboratory settings, it is employed in histology and cell biology to help researchers differentiate and observe various components within tissue samples and cells. chemimpex.comtristains.com As a multifunctional dye, it aids in the analysis of cell structures and the tracking of biomolecules. medchemexpress.com Its application is crucial for studies requiring clear visual contrast of cellular features under a microscope. chemimpex.com

Histological staining techniques often utilize acid dyes like this compound to bind to specific tissue components. For instance, in trichrome staining methods, acid dyes are used to differentiate elements like collagen from other tissues. researchgate.net While specific protocols for this compound are part of broader histological practices, the general principle involves using the dye to create contrast, allowing for detailed microscopic examination. rochester.edu

Table 1: General Application of Acid Dyes in Histological Staining

| Technique | Purpose | Target Structures | Typical Color |

|---|---|---|---|

| Nuclear Staining | To stain cell nuclei | Nuclei | Blue |

| Metachromatic Staining | To identify tissues with high densities of negative charges | Mast cell granules, cartilage | Purple/Red (Metachromasia) |

| Trichrome Staining | To differentiate collagen from muscle and cytoplasm | Collagen, muscle, cytoplasm | Blue/Green (for collagen) |

This table represents general applications for acid dyes, a class to which this compound belongs. Specific outcomes may vary based on the exact protocol and dye used.

Research on Diagnostic Tool Development (e.g., Detection of Proteins, Enzymes, Microorganisms, Hormones, Metabolites)

This compound is utilized in the development of diagnostic tools for detecting a range of biological substances. alfa-chemistry.com Its ability to interact with various biomolecules makes it a candidate for creating new assays and sensors. medchemexpress.com

Proteins and Enzymes: The dye is used in the detection of certain proteins and enzymes. alfa-chemistry.com Enzyme-based biosensors are a significant area of diagnostic research where enzymes are used for their high specificity to detect various metabolites and diagnose diseases. researchgate.net The interaction of dyes like Acid Blue 40 with proteins is a fundamental aspect of these detection methods. alfa-chemistry.com

Microorganisms: Research applications include the detection of bacteria and other microorganisms. alfa-chemistry.com The development of microbial biosensors is an active field for monitoring environmental pollutants and in bioremediation processes. researchgate.net

Hormones and Metabolites: this compound is also applied in methods to detect the presence of specific hormones and other metabolites in biological samples. alfa-chemistry.com Research into synthetic biosensors, for example, has led to the creation of systems for detecting plant hormones like auxin and salicylic (B10762653) acid. biorxiv.org

The development of these diagnostic tools often relies on optical or electrochemical signals generated from the interaction between the target analyte and a recognition element, which can be a dye or an enzyme. researchgate.netfrontiersin.org

Table 2: Examples of Biomolecule Detection Research

| Target Biomolecule | Detection Principle | Potential Application Area |

|---|---|---|

| Proteins | Binding Assays, Colorimetric Changes | Clinical Diagnostics, Proteomics |

| Enzymes | Substrate-based Assays, Biosensors | Disease Diagnosis, Metabolic Studies |

| Microorganisms | Staining, Microbial Biosensors | Infectious Disease Detection, Environmental Monitoring |

| Hormones | Competitive Binding Assays, Biosensors | Endocrinology, Agricultural Science |

| Metabolites | Enzyme Assays, Chemosensors | Clinical Chemistry, Drug Development |

This table illustrates the types of research areas where dyes like this compound are investigated for diagnostic tool development.

Methodologies for Measuring Enzyme Activity in Biological Systems

This compound is employed in the study of cell metabolism through the measurement of certain enzyme activities. alfa-chemistry.com Determining enzyme activity is fundamental in many areas of research, including clinical diagnostics and drug development. rsc.org